

Characterization of 4-Butoxybenzaldehyde: A Guide to Analytical Techniques and Protocols

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Compound of Interest

Compound Name: **4-Butoxybenzaldehyde**

Cat. No.: **B1265825**

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Introduction

4-Butoxybenzaldehyde is an aromatic aldehyde with applications in the synthesis of pharmaceuticals, fragrances, and other specialty chemicals.^[1] Its chemical structure, featuring a butoxy group and an aldehyde functional group on a benzene ring, imparts specific properties that can be precisely characterized using a suite of modern analytical techniques. This document provides detailed application notes and experimental protocols for the comprehensive analysis of **4-Butoxybenzaldehyde**, intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Butoxybenzaldehyde** is presented below.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₄ O ₂	[2]
Molecular Weight	178.23 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	285 °C	
Density	1.031 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.539	

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of **4-Butoxybenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹ H NMR (CDCl ₃ , 400 MHz)	¹³ C NMR (CDCl ₃ , 101 MHz)
Chemical Shift (δ, ppm)	Assignment
9.86 (s, 1H)	Aldehyde (-CHO)
7.82 (d, J=8.8 Hz, 2H)	Aromatic (ortho to -CHO)
6.97 (d, J=8.8 Hz, 2H)	Aromatic (ortho to -O(CH ₂) ₃ CH ₃)
4.02 (t, J=6.5 Hz, 2H)	-OCH ₂ -
1.78 (m, 2H)	-OCH ₂ CH ₂ -
1.49 (m, 2H)	-CH ₂ CH ₃
0.98 (t, J=7.4 Hz, 3H)	-CH ₃

Data sourced from spectral databases and may vary slightly based on experimental conditions.

[3][4]

- Sample Preparation: Dissolve 10-20 mg of **4-Butoxybenzaldehyde** in approximately 0.7 mL of deuterated chloroform (CDCl_3).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
 - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ^{13}C .
 - Set the spectral width to an appropriate range (e.g., 0-200 ppm).
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).



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NMR Spectroscopy Workflow

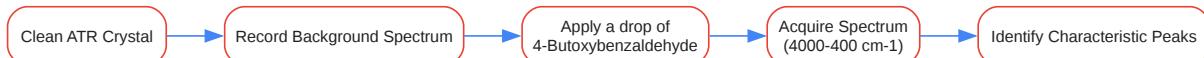
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in **4-Butoxybenzaldehyde** based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Assignment	Intensity
2958, 2872	C-H stretch (aliphatic)	Strong
2830, 2730	C-H stretch (aldehyde)	Medium
1685	C=O stretch (aromatic aldehyde)	Strong
1600, 1577	C=C stretch (aromatic ring)	Strong, Medium
1255	C-O stretch (aryl ether)	Strong
1160	C-O stretch	Strong

Data is for a neat liquid sample measured by FT-IR.[\[4\]](#)[\[5\]](#)

- Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
- Sample Application: Place a small drop of neat **4-Butoxybenzaldehyde** directly onto the ATR crystal.
- Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Analysis: The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands for the functional groups.



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FT-IR (ATR) Analysis Workflow

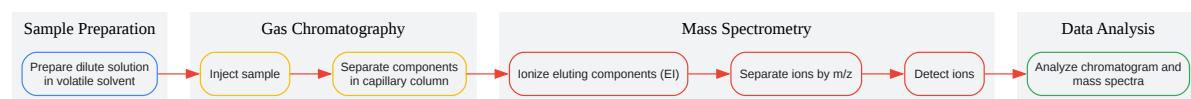
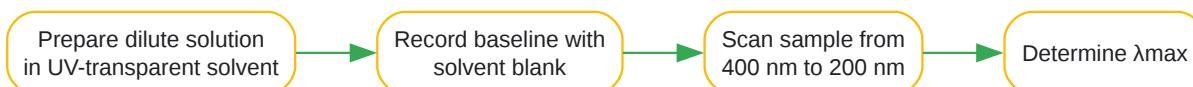
UV-Visible Spectroscopy

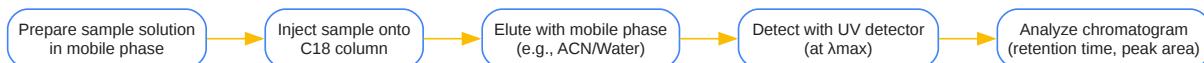
UV-Visible spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π -system of the aromatic ring and the carbonyl group.

λ_{max} (nm)	Solvent
~284	Ethanol/Water

The absorption maximum can be influenced by the solvent used.

- Sample Preparation: Prepare a dilute solution of **4-Butoxybenzaldehyde** in a UV-transparent solvent (e.g., ethanol or hexane). A typical concentration is in the range of 1-10 $\mu\text{g/mL}$.
- Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
- Data Acquisition:
 - Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.
 - Fill a second quartz cuvette with the sample solution.
 - Scan the sample from approximately 400 nm to 200 nm.
- Data Analysis: Identify the wavelength of maximum absorbance (λ_{max}).





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